Methyl 2-amino-7-methoxyquinoline-3-carboxylate
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Overview
Description
Methyl 2-amino-7-methoxyquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. Quinoline compounds are characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety. This particular compound has gained attention due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-7-methoxyquinoline-3-carboxylate typically involves the reaction of 2-amino-7-methoxyquinoline with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production methods for this compound often utilize continuous flow reactors to enhance reaction efficiency and yield. The use of strong acids or bases as catalysts in these reactors helps in achieving high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-7-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Methyl 2-amino-7-methoxyquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of methyl 2-amino-7-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
- 2-Amino-7-methoxyquinoline-3-carboxylate
- 2-Amino-6-methoxyquinoline-3-carboxylate
- 2-Amino-4-methoxyquinoline-3-carboxylate
Comparison: Methyl 2-amino-7-methoxyquinoline-3-carboxylate stands out due to its unique methoxy group at the 7th position, which enhances its chemical stability and biological activity compared to other similar compounds. This structural uniqueness contributes to its higher efficacy in various applications .
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
methyl 2-amino-7-methoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-16-8-4-3-7-5-9(12(15)17-2)11(13)14-10(7)6-8/h3-6H,1-2H3,(H2,13,14) |
InChI Key |
PBXCEHQGBJDWPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C(=O)OC)N |
Origin of Product |
United States |
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